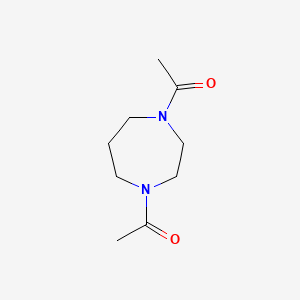![molecular formula C20H25NO5S B7547057 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid, also known as TAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAPB is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have anti-inflammatory, analgesic, and antipyretic effects. In
Mécanisme D'action
The mechanism of action of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound inhibits COX enzymes by binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been found to reduce pain by inhibiting the production of prostaglandins, which are known to sensitize pain receptors. This compound has been shown to reduce fever by inhibiting the production of prostaglandins, which are involved in the regulation of body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of prostaglandins in inflammation, pain, and fever. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds found in the body. Additionally, this compound may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for the study of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid. One direction is to explore its potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer treatment. Another direction is to explore the potential of this compound as a tool for studying the role of prostaglandins in various physiological processes. Finally, future studies could explore the development of new analogs of this compound with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid involves a multi-step process starting from 5-tert-butyl-2-propoxyphenol. The first step involves the conversion of 5-tert-butyl-2-propoxyphenol to its corresponding sulfonamide using p-toluenesulfonyl chloride. The sulfonamide is then reacted with 4-bromobenzoic acid to form the desired this compound product. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. This compound has been shown to inhibit the production of prostaglandins, which are known to play a key role in inflammation, pain, and fever. This compound has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-12-26-17-11-8-15(20(2,3)4)13-18(17)27(24,25)21-16-9-6-14(7-10-16)19(22)23/h6-11,13,21H,5,12H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVJLPLYTXWEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
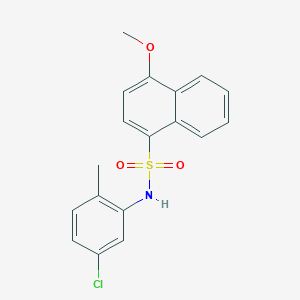
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
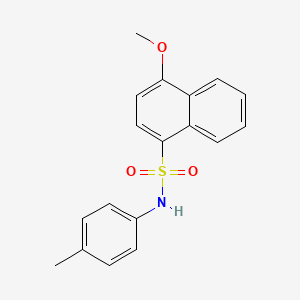
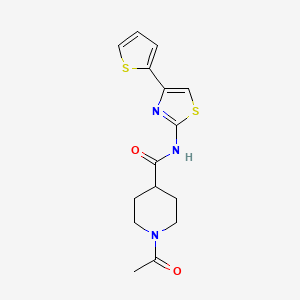
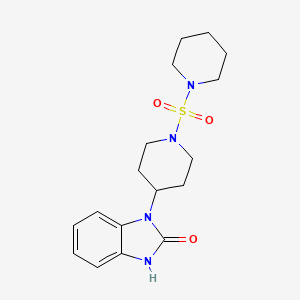
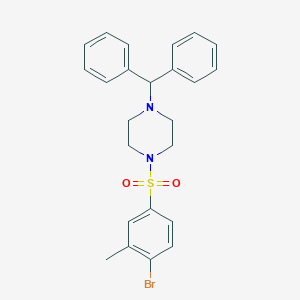

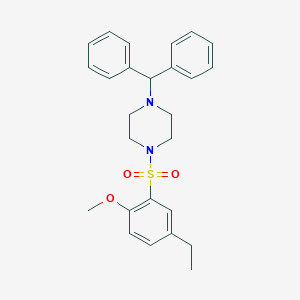
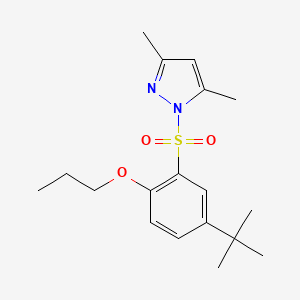
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)

